Cas no 2418718-89-3 (Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate)

Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical research. Its structure features both a piperazine and a tert-butyl carbamate (Boc) group, offering selective reactivity for further functionalization. The Boc group provides stability under basic conditions while allowing deprotection under mild acidic conditions, facilitating downstream modifications. The presence of an aromatic amine enhances its utility in coupling reactions, such as amide or urea formation. This compound is often employed in the development of bioactive molecules, including kinase inhibitors and receptor modulators, due to its balanced solubility and reactivity profile. Its well-defined synthetic pathway ensures consistent purity and yield.
Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate structure
2418718-89-3 structure
Product Name:Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate
CAS No:2418718-89-3
MF:C21H35N5O2
MW:389.534904718399
CID:6008764
PubChem ID:165845624
Update Time:2025-06-09

Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-26628555
    • 2418718-89-3
    • tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate
    • Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate
    • Inchi: 1S/C21H35N5O2/c1-16-17(13-18(22)14-19(16)25-7-5-23-6-8-25)15-24-9-11-26(12-10-24)20(27)28-21(2,3)4/h13-14,23H,5-12,15,22H2,1-4H3
    • InChI Key: RPXNNHNGFJYXCD-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(CC2C=C(C=C(C=2C)N2CCNCC2)N)CC1)=O

Computed Properties

  • Exact Mass: 389.27907538g/mol
  • Monoisotopic Mass: 389.27907538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.1Ų

Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26628555-1.0g
tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate
2418718-89-3 95.0%
1.0g
$0.0 2025-03-20

Additional information on Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate

Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate (CAS No. 2418718-89-3): A Comprehensive Overview

Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate (CAS No. 2418718-89-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as a piperazine derivative, is characterized by its unique structural features, which include a tert-butyl group, an amino group, and a piperazine ring system. These structural elements contribute to its diverse biological activities and make it a promising candidate for drug development.

The synthesis of Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic chemistry have led to the development of more efficient and scalable methods for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis approach that significantly reduced the number of steps and improved the overall yield and purity of the final product.

In terms of its biological activity, Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate has shown promising results in various preclinical studies. Research conducted at the University of California, San Francisco, demonstrated that this compound exhibits potent anti-inflammatory properties by selectively inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.

Furthermore, studies have also explored the potential of Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate as an antitumor agent. A research team at Harvard Medical School found that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings have opened up new avenues for its use in cancer therapy.

The pharmacokinetic properties of Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate have also been extensively studied. A recent publication in the Journal of Pharmaceutical Sciences reported that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, it shows minimal toxicity in preclinical animal models, which is a crucial factor for its potential clinical development.

The safety profile of Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate has been evaluated through various toxicity studies. Results from these studies indicate that it is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, Tert-butyl 4-{[5-amino-2-methyl-3-(piperazin-1-yl)phenyl]methyl}piperazine-1-carboxylate (CAS No. 2418718-89-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the fields of inflammation and cancer therapy. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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